molecular formula C10H11NO2 B1601977 1-(5-Hydroxyindolin-1-YL)ethanone CAS No. 4770-32-5

1-(5-Hydroxyindolin-1-YL)ethanone

Cat. No.: B1601977
CAS No.: 4770-32-5
M. Wt: 177.2 g/mol
InChI Key: YGWPWLRFBWRAMA-UHFFFAOYSA-N
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Description

1-(5-Hydroxyindolin-1-yl)ethanone is a chemical compound with the molecular formula C10H11NO2. It is also known by its IUPAC name, 1-acetyl-5-indolinol. This compound is a derivative of indole, a heterocyclic aromatic organic compound that is widely studied for its diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-Hydroxyindolin-1-yl)ethanone can be synthesized through a multi-step process. One common method involves the reaction of indole with acetic anhydride in the presence of a catalyst. The reaction typically takes place under controlled temperature conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. This includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The compound is usually purified through crystallization or chromatography techniques to achieve the required purity levels for various applications .

Chemical Reactions Analysis

Types of Reactions

1-(5-Hydroxyindolin-1-yl)ethanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-Hydroxyindolin-1-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(5-Hydroxyindolin-1-yl)ethanone involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

1-(5-Hydroxyindolin-1-yl)ethanone can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties that distinguish it from other indole derivatives .

Properties

IUPAC Name

1-(5-hydroxy-2,3-dihydroindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-7(12)11-5-4-8-6-9(13)2-3-10(8)11/h2-3,6,13H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWPWLRFBWRAMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60572955
Record name 1-(5-Hydroxy-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60572955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4770-32-5
Record name 1-(5-Hydroxy-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60572955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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